molecular formula C18H16ClNO6 B5069046 Methyl 5-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-2-methoxybenzoate

Methyl 5-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-2-methoxybenzoate

Cat. No.: B5069046
M. Wt: 377.8 g/mol
InChI Key: QQSDBQLKFQKIKJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-2-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-substituted benzoate moiety and a dihydrobenzo[dioxine] ring system, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydrobenzo[dioxine] ring: This can be achieved through a cyclization reaction involving appropriate dihydroxy and halogenated precursors.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.

    Amidation: The carboxylic acid group is converted to an amide using reagents like carbodiimides in the presence of amines.

    Esterification: The final step involves esterification to introduce the methoxybenzoate group, typically using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

Methyl 5-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-2-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-2-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), a target for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-2-methoxybenzoate is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 5-chloro-4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO6/c1-23-15-8-12(11(19)7-10(15)18(22)24-2)20-17(21)16-9-25-13-5-3-4-6-14(13)26-16/h3-8,16H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSDBQLKFQKIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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